(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one
Description
(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one is a chiral imidazolidinone derivative characterized by a 2-sulfanylidene (thioamide) group and a 4-hydroxyphenylmethyl substituent at the C5 position. The stereochemistry at C5 (S-configuration) is critical for its molecular interactions, particularly in biological systems.
Properties
CAS No. |
34273-45-5 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(5S)-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2S/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)/t8-/m0/s1 |
InChI Key |
HSOPXLJCZXTRCI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)NC(=S)N2)O |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=S)N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-hydroxybenzyl alcohol with a suitable thioxoimidazolidinone precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the thioxo group can produce thiol derivatives .
Scientific Research Applications
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and upregulate antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) . Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The core structure of 2-sulfanylideneimidazolidin-4-one derivatives includes a planar thioamide-amide system, enabling intricate hydrogen-bonding networks. Key variations in substituents and stereochemistry significantly alter physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Hydrogen Bonding : The target compound’s 4-hydroxyphenyl group facilitates stronger intermolecular hydrogen bonds compared to methoxy ( ) or chloro-substituted analogs ( ).
- Stereochemistry : The S-configuration at C5 is conserved in active analogs, such as the (5S)-5-methyl-3-phenyl derivative in , which shows antifungal activity.
Crystallographic Data:
Biological Activity
(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. It belongs to the imidazolidinone family, characterized by a sulfur atom in the 2-position and a hydroxyphenyl group at the 5-position. The compound's stereochemistry, indicated by the (5S) designation, suggests that it may exhibit specific interactions with biological targets, which is crucial for its pharmacological efficacy.
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 222.27 g/mol
- CAS Number : 215670-78-3
Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antioxidant Activity : The hydroxyphenyl group is known for its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in hormone-resistant prostate cancer models by acting on androgen receptors .
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
The mechanism of action for this compound may involve:
- Binding to Biological Targets : The compound's structure allows it to interact with specific proteins or enzymes, potentially modulating their activity.
- Influencing Signaling Pathways : By altering the activity of certain pathways, this compound could impact cell growth and survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the effects of this compound on prostate cancer cells. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. This suggests potential therapeutic applications in treating hormone-resistant prostate cancer.
Synthesis and Chemical Reactivity
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Formation of Imidazolidinone Core : Utilizing starting materials that contain both the imidazole and carbonyl functionalities.
- Introduction of Hydroxyphenyl Group : Employing electrophilic aromatic substitution techniques to attach the hydroxyphenyl moiety.
These synthetic routes require careful optimization to maintain stereochemistry and functional integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
